molecular formula C14H22N6O B6705676 N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine

Cat. No.: B6705676
M. Wt: 290.36 g/mol
InChI Key: KHAOLYWNMSOHAH-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O/c1-18(2)14-16-13(21-17-14)11-4-6-20(7-5-11)9-12-8-15-10-19(12)3/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAOLYWNMSOHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCC(CC2)C3=NC(=NO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Synthesis of the piperidine ring: This step often involves the hydrogenation of pyridine derivatives.

    Construction of the oxadiazole ring: This can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the imidazole and piperidine derivatives with the oxadiazole ring under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in biological systems, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-5-[1-(imidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine
  • **N,N-dimethyl-5-[1-(benzimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine

Uniqueness

N,N-dimethyl-5-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine is unique due to the presence of the 3-methylimidazole moiety, which may confer distinct biological activities and binding properties compared to its analogs.

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